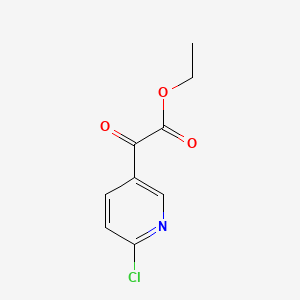

Ethyl 6-chloro-3-pyridylglyoxylate

Descripción

Significance of Pyridylglyoxylates in Synthetic Chemistry

Pyridinium salts, which are structurally related to pyridylglyoxylates, are found in numerous natural products and biologically active pharmaceuticals. rsc.org The pyridine (B92270) motif is a common feature in many drugs and agrochemicals. The reactivity of pyridylglyoxylates allows for the introduction of this key heterocyclic system into larger molecules, making them important intermediates in medicinal and materials chemistry.

Context within Chlorinated Heterocycles as Versatile Synthetic Intermediates

Chlorinated heterocycles are a significant class of compounds in organic synthesis and medicinal chemistry. nih.govmdpi.com The presence of a chlorine atom on the heterocyclic ring provides a reactive handle for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions. nih.gov This versatility allows for the diversification of molecular structures, a crucial aspect of drug discovery and development. nih.gov

The chlorine atom in ethyl 6-chloro-3-pyridylglyoxylate activates the pyridine ring, influencing its electronic properties and reactivity. This activation is key to its utility as a synthetic intermediate, enabling chemists to construct complex molecular architectures. The strategic placement of the chloro group allows for selective functionalization of the pyridine ring.

Overview of the Current Research Landscape for this compound and Related Structural Motifs

Current research involving this compound and its derivatives focuses on leveraging its reactivity to synthesize novel compounds with potential applications in various fields. For instance, related structures like ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives are being synthesized with high efficiency using biocatalysis. nih.gov

Researchers are actively exploring the use of chlorinated pyridines and similar heterocycles in the development of new pharmaceuticals. The unique electronic and steric effects of halogen substituents are being harnessed to design molecules with specific biological activities. mdpi.com Studies on compounds such as (E)-N-(6-chloro-3-pyridylmethyl)-N-ethyl-N'-methyl-2-nitroethylene-1,1-diamine and ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate highlight the diverse range of molecules accessible from chlorinated pyridine precursors. nih.govresearchgate.net

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 902837-55-2 |

| Molecular Formula | C9H8ClNO3 |

| Molecular Weight | 213.62 g/mol |

| IUPAC Name | ethyl (6-chloro-3-pyridinyl)(oxo)acetate |

| Synonyms | 6-Chloro-3-pyridylglyoxylic acid ethyl ester, Ethyl 2-(6-chloropyridin-3-yl)-2-oxoacetate |

Data sourced from multiple chemical suppliers and databases. vibrantpharma.comsigmaaldrich.comcymitquimica.com

Table 2: Related Chlorinated Pyridine Derivatives in Research

| Compound Name | Molecular Formula | Key Research Focus |

| Ethyl 6-chloronicotinate | C8H8ClNO2 | Used as a building block in synthesis. nist.gov |

| (E)-N-(6-Chloro-3-pyridylmethyl)-N-ethyl-N'-methyl-2-nitroethylene-1,1-diamine | C11H15ClN4O2 | Investigated for its molecular conformation and hydrogen bonding. nih.gov |

| Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | C19H16ClNO2 | Studied for its crystal structure and planarity of the quinoline (B57606) ring system. researchgate.net |

| Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate | C18H14ClNO3 | Characterized by its nearly planar dihydroquinolin-2-one ring system. researchgate.net |

The ongoing investigation into this compound and its analogs underscores their importance in advancing organic synthesis and enabling the creation of novel and potentially valuable molecules.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(6-chloropyridin-3-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-2-14-9(13)8(12)6-3-4-7(10)11-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFPVENOVYSKHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654803 | |

| Record name | Ethyl (6-chloropyridin-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-55-2 | |

| Record name | Ethyl 6-chloro-α-oxo-3-pyridineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (6-chloropyridin-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(6-chloropyridin-3-yl)-2-oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 6 Chloro 3 Pyridylglyoxylate

Established Synthetic Routes to Ethyl 6-chloro-3-pyridylglyoxylate

The primary and most established method for the synthesis of this compound involves the oxidation of a suitable precursor, most notably 2-chloro-5-acetylpyridine. This transformation targets the α-methylene group of the acetyl moiety, converting it into a ketone to form the desired α-keto ester.

One of the most effective reagents for this oxidation is selenium dioxide (SeO₂) . This method, often referred to as the Riley oxidation, is a well-documented procedure for the α-oxidation of ketones. wikipedia.orgadichemistry.com The reaction is typically carried out in a suitable solvent such as dioxane or ethanol. The mechanism involves an initial reaction of the enol form of the ketone with selenium dioxide, followed by a series of steps that ultimately lead to the 1,2-dicarbonyl compound. wikipedia.org

Another potential, though less directly documented route for this specific compound, is the Kornblum oxidation . This method involves the oxidation of an α-halo ketone using dimethyl sulfoxide (B87167) (DMSO). In this hypothetical pathway, 2-chloro-5-(bromoacetyl)pyridine would be treated with DMSO to yield the desired glyoxylate (B1226380).

Precursor Synthesis and Derivatization Strategies for the Pyridylglyoxylate Core

The efficient synthesis of this compound is heavily reliant on the availability of its key precursor, 2-chloro-5-acetylpyridine. Several synthetic strategies have been developed for the preparation of this intermediate.

A common approach involves a Grignard reaction . This method starts from 5-bromo-2-chloropyridine, which is treated with a Grignard reagent such as isopropylmagnesium chloride, followed by reaction with N-methoxy-N-methylacetamide to introduce the acetyl group.

An alternative route to 2-chloro-5-acetylpyridine begins with the multi-step transformation of 2-chloropyridine. This involves nitration to introduce a nitro group, followed by further functional group manipulations to yield the acetyl group. For instance, 2-amino-5-nitropyridine (B18323) can be synthesized and then converted to 2-hydroxy-5-nitropyridine, which is subsequently chlorinated.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in its Preparation

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, particularly in the selenium dioxide oxidation step. Key parameters that are often manipulated include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

For the selenium dioxide oxidation of acetylpyridines, solvents such as dioxane, ethanol, and acetic acid are commonly employed. nih.govdu.ac.in The choice of solvent can influence the reaction rate and the formation of byproducts. For example, using acetic acid as a solvent can sometimes lead to the formation of an acetate (B1210297) ester at the allylic position, which might be a consideration in optimizing for the desired glyoxylate. du.ac.in

The molar ratio of selenium dioxide to the acetylpyridine precursor is also a key variable. While a stoichiometric amount is theoretically required, in practice, an excess of the oxidizing agent may be used to ensure complete conversion of the starting material. However, this can also lead to over-oxidation or difficulties in purification.

Below is a hypothetical data table illustrating the potential impact of varying reaction conditions on the yield of this compound from the selenium dioxide oxidation of 2-chloro-5-acetylpyridine, based on general principles of such reactions.

Table 1: Hypothetical Optimization of Selenium Dioxide Oxidation of 2-chloro-5-acetylpyridine

| Entry | Solvent | Temperature (°C) | SeO₂ (equivalents) | Reaction Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 1 | Dioxane | 80 | 1.1 | 12 | 65 |

| 2 | Dioxane | 100 | 1.1 | 8 | 75 |

| 3 | Dioxane | 100 | 1.5 | 8 | 72 |

| 4 | Ethanol | 78 | 1.1 | 16 | 60 |

| 5 | Acetic Acid | 90 | 1.1 | 12 | 55 |

Exploration of Green Chemistry Approaches in this compound Synthesis

In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are being explored for the synthesis of this compound. These efforts primarily focus on reducing the environmental impact of the oxidation step.

A significant green approach involves the use of a catalytic amount of selenium dioxide in conjunction with a co-oxidant, such as tert-butyl hydroperoxide (TBHP). This strategy minimizes the use of the toxic selenium reagent. The TBHP re-oxidizes the reduced selenium species, allowing the catalytic cycle to continue.

The use of greener solvents is another key area of investigation. Traditional solvents like dioxane have environmental and safety concerns. Researchers are exploring the use of more benign alternatives. Water, while a desirable green solvent, may not always be suitable for these types of oxidations due to solubility issues. However, the development of phase-transfer catalysts can facilitate reactions in biphasic systems, including water-organic solvent mixtures, which can be a greener alternative. nih.gov

Biocatalysis offers a promising, albeit less explored, avenue for the synthesis of pyridylglyoxylates. acsgcipr.orgmdpi.com The use of enzymes, such as oxidases or dehydrogenases, could enable the highly selective oxidation of the acetyl group under mild, aqueous conditions. acsgcipr.org While specific enzymes for the direct conversion of 2-chloro-5-acetylpyridine to the corresponding glyoxylate have not been widely reported, the potential for developing such biocatalytic routes through enzyme screening and engineering is significant.

The following table outlines potential green chemistry approaches for the synthesis of this compound.

Table 2: Potential Green Chemistry Approaches

| Approach | Description | Potential Advantages |

|---|---|---|

| Catalytic SeO₂/TBHP | Use of a catalytic amount of SeO₂ with a co-oxidant. | Reduced selenium waste, lower toxicity profile. |

| Greener Solvents | Replacement of hazardous solvents with alternatives like water (with phase-transfer catalysis) or biodegradable solvents. | Reduced environmental impact, improved safety. |

| Biocatalysis | Use of enzymes (e.g., oxidases) to catalyze the oxidation. | High selectivity, mild reaction conditions, aqueous media, biodegradable catalyst. mdpi.com |

Reactivity and Derivatization Chemistry of Ethyl 6 Chloro 3 Pyridylglyoxylate

Reactions at the Glyoxylate (B1226380) Moiety: Esterifications, Condensations, and Reductions

The ethyl glyoxylate portion of the molecule, characterized by its ester and adjacent ketone functional groups, is a hub of reactivity. This moiety readily participates in several fundamental organic reactions.

Esterifications: While the ethyl ester is already present, transesterification reactions can be performed to introduce different alkyl or aryl groups. This is typically achieved by reacting the compound with an excess of another alcohol in the presence of an acid or base catalyst.

Condensations: The active methylene (B1212753) group of the glyoxylate can participate in various condensation reactions. For instance, it can react with aldehydes and ketones in aldol-type condensations or with other esters in Claisen condensations to form new carbon-carbon bonds and build more complex molecular scaffolds.

Reductions: The ketone of the glyoxylate moiety can be selectively reduced to a secondary alcohol using various reducing agents. The choice of reagent determines the degree of reduction. Milder reducing agents like sodium borohydride (B1222165) will typically reduce the ketone to an alcohol, while stronger reducing agents such as lithium aluminum hydride may also reduce the ester group.

Transformations Involving the Chloropyridine Ring

The chloropyridine ring offers a second site for functionalization, primarily through substitution of the chlorine atom. This allows for the introduction of a wide range of substituents onto the pyridine (B92270) core.

Nucleophilic Aromatic Substitution (SNAr) on the Chloropyridine Core

The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). youtube.comyoutube.comyoutube.com In this reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. youtube.comyoutube.comyoutube.com The reactivity of the chloropyridine ring towards SNAr is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the glyoxylate substituent. youtube.comyoutube.com

A variety of nucleophiles can be employed in SNAr reactions with ethyl 6-chloro-3-pyridylglyoxylate, including:

Amines: Reaction with primary or secondary amines yields the corresponding amino-pyridines.

Alkoxides and Phenoxides: Treatment with sodium or potassium alkoxides or phenoxides results in the formation of alkoxy or aryloxy-pyridines.

Thiols: Thiolates can displace the chloride to form the corresponding thioethers.

The efficiency of the SNAr reaction is influenced by the strength of the nucleophile and the reaction conditions, such as solvent and temperature. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C, C-N, C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the chloropyridine core. researchgate.net These reactions typically involve the use of a palladium catalyst and a suitable coupling partner.

Suzuki Coupling: This reaction pairs the chloropyridine with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. This is a widely used method for the synthesis of biaryl compounds.

Sonogashira Coupling: The Sonogashira coupling involves the reaction of the chloropyridine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds.

Heck Coupling: In the Heck reaction, the chloropyridine is coupled with an alkene to form a substituted alkene. This reaction provides a direct method for the alkenylation of the pyridine ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the chloropyridine with amines. It is a versatile method for synthesizing a wide range of N-aryl and N-heteroaryl compounds.

C-O Coupling: Palladium catalysts can also facilitate the formation of C-O bonds by coupling the chloropyridine with alcohols or phenols. mit.eduresearchgate.net This provides an alternative to the classical Williamson ether synthesis. researchgate.net

Below is a table summarizing these palladium-catalyzed reactions:

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki | Boronic acid/ester | C-C | Pd catalyst, base |

| Sonogashira | Terminal alkyne | C-C | Pd catalyst, Cu co-catalyst, base |

| Heck | Alkene | C-C | Pd catalyst, base |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, base |

| C-O Coupling | Alcohol/Phenol | C-O | Pd catalyst, base |

Chemo- and Regioselectivity in Reactions of this compound

A key aspect of the chemistry of this compound is the ability to selectively target one of the two reactive sites. The chemoselectivity of a reaction is determined by the choice of reagents and reaction conditions.

For instance, nucleophilic attack is more likely to occur at the chloropyridine ring under SNAr conditions, especially with strong nucleophiles. In contrast, reactions targeting the glyoxylate moiety, such as reductions with mild reducing agents, can often be performed without affecting the chloropyridine ring.

Regioselectivity is also a critical consideration, particularly in reactions involving the pyridine ring. The position of the substituents on the ring can influence the outcome of further reactions. The existing chloro and glyoxylate groups direct incoming substituents to specific positions on the ring.

Investigations into Chiral Derivatization and Asymmetric Synthesis Potential

The presence of the glyoxylate moiety opens up possibilities for chiral derivatization and asymmetric synthesis. The ketone can be reduced to a chiral alcohol using asymmetric reducing agents or catalysts. This chiral alcohol can then serve as a starting point for the synthesis of enantiomerically pure compounds.

Furthermore, the development of chiral ligands for palladium-catalyzed cross-coupling reactions allows for the enantioselective formation of new stereocenters. nih.gov Research in this area aims to develop catalytic systems that can control the stereochemistry of the products, leading to the synthesis of single enantiomers of complex molecules. nih.gov The potential to introduce chirality at either the side chain or through atropisomerism (in the case of sterically hindered biaryl products from Suzuki couplings) makes this compound an interesting substrate for investigations into asymmetric synthesis.

Spectroscopic and Advanced Analytical Methodologies for Ethyl 6 Chloro 3 Pyridylglyoxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of ethyl 6-chloro-3-pyridylglyoxylate. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals allow for the precise assignment of each hydrogen atom. For a related compound, ethyl 6-chloro-1H-indene-2-carboxylate, the ethyl group protons typically appear as a quartet and a triplet, corresponding to the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, respectively. researchgate.net The aromatic protons on the pyridine (B92270) ring will exhibit distinct chemical shifts and coupling patterns based on their positions relative to the chlorine and glyoxylate (B1226380) substituents.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. rsc.org The carbon atoms of the carbonyl groups in the glyoxylate moiety are typically observed at lower field (higher ppm values), while the carbons of the ethyl group and the pyridine ring appear at higher field. rsc.orgrsc.org The specific chemical shifts are sensitive to the electronic effects of the substituents. For instance, the carbon atom bonded to the chlorine atom will show a characteristic shift.

Table 1: Representative NMR Data for Related Structures

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Ethyl (-OCH₂CH₃) | ~4.4 (CH₂) | Quartet |

| Ethyl (-OCH₂CH₃) | ~1.4 (CH₃) | Triplet | |

| Pyridine Ring | 7.0 - 9.0 | Multiplets | |

| ¹³C | Carbonyl (C=O) | 160 - 190 | Singlet |

| Pyridine Ring | 120 - 150 | Singlets | |

| Ethyl (-OCH₂CH₃) | ~62 | Singlet | |

| Ethyl (-OCH₂CH₃) | ~14 | Singlet |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions. Data is representative of similar structures. sigmaaldrich.comchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. The molecular formula of this compound is C₈H₈ClNO₂, giving it a molecular weight of approximately 185.61 g/mol . nist.gov

In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in an (M+2)⁺ peak that is about one-third the intensity of the M⁺ peak. miamioh.edu

The fragmentation of this compound under mass spectrometric conditions can provide valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. libretexts.org Cleavage of the bond between the pyridine ring and the glyoxylate moiety is also a likely fragmentation route.

Table 2: Expected Mass Spectrometric Fragments for this compound

| Fragment | Description | Expected m/z |

|---|---|---|

| [C₈H₈³⁵ClNO₂]⁺ | Molecular Ion (M⁺) | ~185 |

| [C₈H₈³⁷ClNO₂]⁺ | Isotopic Molecular Ion (M+2)⁺ | ~187 |

| [M - OCH₂CH₃]⁺ | Loss of ethoxy group | ~140 |

| [M - COOCH₂CH₃]⁺ | Loss of ethyl carboxylate group | ~112 |

| [C₅H₃ClN]⁺ | 6-chloropyridinyl cation | ~112 |

Note: The observed m/z values may vary slightly depending on the ionization method and instrument calibration.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. researchgate.net

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) groups and the carbon-oxygen (C-O) single bonds of the ester functional group. The C=O stretching vibrations of α-keto esters typically appear in the region of 1730-1755 cm⁻¹. The C-O stretching vibrations will likely be observed in the 1000-1300 cm⁻¹ range. libretexts.org

The presence of the pyridine ring will give rise to characteristic C=C and C=N stretching vibrations within the aromatic region (approximately 1400-1600 cm⁻¹) and C-H stretching vibrations above 3000 cm⁻¹. lumenlearning.com The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 850 and 550 cm⁻¹. libretexts.org

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. spectroscopyonline.com The symmetric vibrations of the pyridine ring are often more intense in the Raman spectrum than in the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C=O (keto) | Stretch | 1730 - 1755 | Strong (IR) |

| C=O (ester) | Stretch | 1720 - 1740 | Strong (IR) |

| C-O | Stretch | 1000 - 1300 | Medium-Strong (IR) |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 | Medium-Weak (IR/Raman) |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak (IR/Raman) |

| C-Cl | Stretch | 550 - 850 | Medium-Strong (IR) |

Note: The exact positions and intensities of the bands can be influenced by the physical state of the sample and intermolecular interactions. libretexts.org

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation and purity assessment of this compound, particularly in the context of its synthesis and in the analysis of its derivatives.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. bldpharm.com Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water), is a common approach. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A UV detector is typically employed for detection, as the pyridine ring and carbonyl groups are chromophoric. HPLC can effectively separate the target compound from starting materials, byproducts, and other impurities, allowing for accurate purity determination.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While the volatility of this compound may be a consideration, GC can be employed for its analysis, potentially with a high-temperature column. The choice of the stationary phase is critical for achieving good separation. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, providing a definitive analysis of the compound and any impurities.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller stationary phase particles (typically less than 2 µm) and higher pressures than conventional HPLC. bldpharm.com This results in significantly faster analysis times, improved resolution, and greater sensitivity. For the analysis of this compound and its derivatives, UPLC can provide rapid purity checks and more efficient separation of complex mixtures. The principles of separation are the same as in HPLC, but the performance is substantially enhanced.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 6-chloro-1H-indene-2-carboxylate |

| Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate |

| (E)-N-((6-Chloro-3-pyridinyl)methyl)-N-ethyl-N'-methyl-2-nitro-1,1-ethenediamine |

| Ethyl 3-(diethylamino)propanoate |

| Ethyl 3-(dipropylamino)propanoate |

| Ethyl 3-(sec-butylamino)propanoate |

| Ethyl 3-(tert-butylamino)propanoate |

| Ethyl 3-(isobutylamino)propanoate |

| 5-(diethylamino)pentan-2-one |

| 5-(dipropylamino)pentan-2-one |

| Ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| 2,4-Dimethyl-3-ethyl-1H-pyrrole |

| Ethyl benzoate |

| Hexanoic acid |

| 1-chloro-2-methylpropane |

Applications of Ethyl 6 Chloro 3 Pyridylglyoxylate in Complex Molecule Synthesis

Role as an Intermediate in Pharmaceutical and Agrochemical Synthesis

The strategic placement of reactive sites within the Ethyl 6-chloro-3-pyridylglyoxylate molecule renders it an important precursor for the synthesis of various bioactive compounds. Its utility spans the development of new pharmaceuticals and agrochemicals, underscoring its significance in medicinal chemistry and crop protection.

Precursor for Bioactive Pyridine (B92270) and Pyridazine (B1198779) Derivatives

This compound serves as a foundational element in the synthesis of a variety of pyridine and pyridazine derivatives, many of which exhibit significant biological activity. uminho.ptnih.govbldpharm.com The pyridine moiety is a common feature in numerous pharmaceuticals, and the ability to introduce further chemical diversity through the glyoxylate (B1226380) group is a key advantage. nih.govresearchgate.net For instance, the chloro-substituent can be targeted for displacement reactions, allowing for the introduction of different functional groups and the creation of a library of novel pyridine-based compounds. nih.gov

Similarly, this compound is instrumental in constructing pyridazine rings, which are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. researchgate.netorganic-chemistry.org Pyridazine derivatives are known for their broad spectrum of biological activities and are core structures in the development of new agrochemicals. researchgate.net The synthesis of these derivatives often involves cyclization reactions where the glyoxylate portion of this compound participates in ring formation. uminho.ptorganic-chemistry.org

Application in Drug Discovery and Medicinal Chemistry Efforts

In the realm of drug discovery, this compound is a valuable starting material for creating new chemical entities with therapeutic potential. nih.govnih.gov Medicinal chemists utilize this compound to synthesize novel molecules that can be screened for activity against various diseases. The presence of the chlorine atom and the ester group provides handles for a range of chemical transformations, enabling the systematic modification of the molecule's structure to optimize its pharmacological properties. nih.gov This process, known as structure-activity relationship (SAR) studies, is fundamental to the development of new drugs. nih.gov The insights gained from these studies can lead to the identification of more potent and selective drug candidates.

Utility in Agrochemicals Development

The development of new and effective agrochemicals is crucial for ensuring global food security. This compound contributes to this effort by serving as a precursor to novel pesticides and herbicides. researchgate.net The resulting pyridine and pyridazine derivatives have shown promise as active ingredients in crop protection products. researchgate.net The introduction of the 6-chloro-3-pyridylglyoxylate scaffold can impart desirable properties to the final agrochemical product, such as enhanced efficacy, improved selectivity, or a more favorable environmental profile. Research in this area continues to explore the potential of this building block in creating next-generation agrochemicals. nih.gov

Building Block for Novel Heterocyclic Scaffolds and Architectures

Beyond its role in synthesizing known classes of bioactive molecules, this compound is a key component in the construction of novel heterocyclic scaffolds. srdorganics.com Heterocyclic compounds are a cornerstone of modern organic chemistry and are found in a vast number of natural products and synthetic compounds with important biological and material properties. The unique combination of functional groups in this compound allows chemists to design and execute synthetic routes to previously inaccessible ring systems. This exploration of new chemical space is essential for discovering molecules with unprecedented functions and applications.

| Feature | Description |

| Core Structure | Pyridine ring with chloro and glyoxylate substituents. |

| Reactivity | The chlorine atom is susceptible to nucleophilic substitution, and the glyoxylate group can undergo a variety of reactions, including condensation and cyclization. |

| Versatility | Enables the synthesis of a wide range of heterocyclic compounds, including pyridine and pyridazine derivatives. uminho.ptnih.govbldpharm.comresearchgate.net |

Exploration in Catalytic Applications and as Ligand Precursors for Transition Metal Complexes

The utility of this compound extends into the domain of catalysis and coordination chemistry. The nitrogen atom of the pyridine ring and the oxygen atoms of the glyoxylate group can act as coordination sites for metal ions. This property makes the compound and its derivatives potential precursors for the synthesis of novel ligands for transition metal complexes.

These complexes can, in turn, be investigated for their catalytic activity in a variety of organic transformations. The electronic properties of the ligand, influenced by the chloro and ester groups, can have a significant impact on the catalytic performance of the metal center. Research in this area is focused on developing new catalysts for efficient and selective chemical reactions. For example, pyridine-containing ligands are known to be effective in various copper-catalyzed reactions. rsc.org The synthesis of new ligands derived from this compound could lead to the discovery of catalysts with improved activity and selectivity for important industrial processes.

| Application Area | Role of this compound | Potential Impact |

| Catalysis | Precursor for synthesizing ligands for transition metal catalysts. | Development of new and more efficient catalysts for organic synthesis. |

| Coordination Chemistry | Building block for creating novel coordination complexes with unique electronic and structural properties. | Discovery of new materials with interesting magnetic, optical, or electronic properties. |

Mechanistic Investigations and Reaction Kinetics

Elucidation of Detailed Reaction Pathways for Ethyl 6-chloro-3-pyridylglyoxylate Transformations

Currently, there are no published studies that provide a detailed elucidation of the reaction pathways for the transformations of this compound. Mechanistic investigations, which would typically involve techniques such as isotopic labeling, intermediate trapping, and computational modeling to map the step-by-step process of its reactions, have not been reported in the accessible scientific literature. While transformations of related pyridyl derivatives are known, direct extrapolation to the glyoxylate (B1226380) ester would be scientifically unsound without experimental evidence.

Kinetic Studies of Key Synthetic and Derivatization Reactions

A thorough review of scientific literature reveals a lack of kinetic studies on the synthesis and derivatization reactions of this compound. Consequently, no data tables of reaction rates, rate constants, reaction orders, or activation energies can be presented. Such studies are crucial for understanding the factors that control the speed of its chemical reactions and for optimizing synthetic protocols. The broader field of esterification kinetics has been explored for other compounds, but specific data for this compound is not available.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on Molecular Structure, Electronic Properties, and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure of organic compounds. For Ethyl 6-chloro-3-pyridylglyoxylate, these calculations can predict key geometric parameters and electronic features.

The molecular structure is characterized by a pyridine (B92270) ring substituted with a chlorine atom at the 6-position and an ethyl glyoxylate (B1226380) group at the 3-position. The chlorine atom and the ethyl glyoxylate moiety are expected to influence the planarity and bond lengths of the pyridine ring. The rotational barrier around the C3-C(glyoxylate) bond is a critical parameter that determines the conformational preferences of the molecule. Computational studies on similar bicyclic systems have shown that the presence of substituents can create significant rotational barriers, leading to distinct, stable conformers nih.gov.

The electronic properties are largely dictated by the interplay of the electron-withdrawing nature of the pyridine nitrogen, the chlorine atom, and the glyoxylate group. The nitrogen atom in the pyridine ring and the chlorine atom at the 6-position both exert an inductive electron-withdrawing effect, which is anticipated to lower the energy of the molecular orbitals. DFT studies on halo-derivatives of pyridine have shown that halogen substitution significantly affects the electronic structure and electron affinity of the molecule mostwiedzy.pl.

The reactivity of this compound can be inferred from its electronic properties. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. The carbonyl carbons of the glyoxylate group are electrophilic centers, prone to reaction with nucleophiles. The chlorine atom at the 6-position represents a potential site for nucleophilic aromatic substitution, a common reaction for chloropyridines researchgate.net.

A summary of predicted key molecular properties is presented in the table below.

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Molecular Geometry | Non-planar due to the ethyl glyoxylate group. | Steric hindrance and rotational freedom around single bonds. |

| Dipole Moment | Significant, arising from the electronegative N, Cl, and O atoms. | Presence of multiple polar bonds. |

| HOMO-LUMO Gap | Relatively large, suggesting kinetic stability. | General characteristic of similar organic molecules. |

| Electron Affinity | Positive, indicating the ability to accept an electron. | Influence of electron-withdrawing groups mostwiedzy.pl. |

| Reactivity Sites | Nucleophilic attack at the pyridine ring and carbonyl carbons. | Electron deficiency at these positions. |

Reaction Pathway Modeling and Transition State Analysis of Key Transformations

Computational modeling of reaction pathways allows for the investigation of reaction mechanisms and the determination of activation energies, providing a deeper understanding of chemical transformations. For this compound, several key reactions could be modeled.

One such transformation is the nucleophilic substitution of the chlorine atom at the 6-position. Theoretical calculations can map the potential energy surface for the reaction with various nucleophiles, identifying the transition state structure and the associated energy barrier. This would provide insights into the feasibility and kinetics of such substitution reactions.

Another important reaction to model would be the hydrolysis of the ester group. The mechanism of this reaction, whether acid or base-catalyzed, can be elucidated through computational analysis of the reaction coordinates. The transition states for the formation of the tetrahedral intermediate and its subsequent collapse can be located and their energies calculated.

Finally, reactions involving the ketone group of the glyoxylate moiety, such as reduction or addition of organometallic reagents, are amenable to computational study. Modeling these reaction pathways would help in predicting the stereochemical outcome and understanding the factors that control the reactivity of this functional group.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are highly effective in predicting spectroscopic data, which can aid in the characterization of new compounds.

NMR Spectroscopy: The 1H and 13C NMR chemical shifts of this compound can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. The predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the pyridine ring are expected to appear in the aromatic region, with their specific shifts determined by the positions of the chloro and glyoxylate substituents.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be computed to predict its IR spectrum. Key vibrational modes would include the C=O stretching frequencies of the ketone and ester groups, the C-Cl stretching frequency, and the various C-H and C-N stretching and bending modes of the pyridine ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and thus the UV-Vis absorption spectrum. The transitions are likely to be of π → π* and n → π* character, originating from the pyridine ring and the carbonyl groups.

Docking and Molecular Dynamics Simulations for Biological Interactions (if derivatives are explored for biological activity)

While there is no specific information on the biological activity of this compound itself, its structural motifs are present in molecules with known biological activities. For instance, substituted pyridines are found in numerous pharmaceuticals nih.gov. If derivatives of this compound were to be explored for biological activity, computational techniques like molecular docking and molecular dynamics (MD) simulations would be invaluable.

Molecular Docking: This technique could be used to predict the binding mode and affinity of this compound derivatives to a specific protein target. The process involves generating a multitude of possible conformations of the ligand within the protein's active site and scoring them based on their steric and energetic complementarity.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic picture of the protein-ligand interactions. By simulating the movement of atoms over time, MD can assess the stability of the predicted binding pose and provide insights into the detailed interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex nih.govnih.gov. These simulations can also help in understanding the conformational changes that may occur in the protein or the ligand upon binding.

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Synthetic Methodologies for Ethyl 6-chloro-3-pyridylglyoxylate

The development of novel and more efficient synthetic routes is a cornerstone of modern organic chemistry. For a compound like this compound, which serves as a valuable building block, optimizing its synthesis is of paramount importance. Future research is likely to focus on several key areas to enhance efficiency, reduce costs, and improve the environmental footprint of its production.

One promising avenue is the exploration of new catalytic systems. While traditional methods may rely on stoichiometric reagents, future approaches will likely leverage transition-metal catalysis or organocatalysis to achieve higher yields and selectivities under milder reaction conditions. The development of catalysts that can facilitate the direct functionalization of the pyridine (B92270) ring would be a significant advancement. researchgate.netrsc.org Furthermore, multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials, represent a powerful strategy for streamlining the synthesis of pyridine derivatives. researchgate.netrsc.orgnih.gov

Researchers are also investigating alternative starting materials and reaction pathways. acs.orgresearchgate.net This includes the use of more readily available and less hazardous precursors. The development of methods that avoid the pre-functionalization of starting materials, instead relying on direct C-H activation, is a particularly active area of research that could be applied to the synthesis of this compound. illinois.edu

Exploration of New Applications in Advanced Materials Science and Diverse Areas of Medicinal Chemistry

The inherent chemical functionalities of this compound, namely the chloro-substituted pyridine ring and the ethyl glyoxylate (B1226380) moiety, make it an attractive candidate for a variety of applications.

In the realm of advanced materials science , the pyridine core can be utilized in the synthesis of novel polymers and organic electronic materials. The nitrogen atom in the pyridine ring can act as a ligand for metal ions, opening up possibilities for the creation of metal-organic frameworks (MOFs) with unique catalytic or gas-storage properties. The glyoxylate group provides a reactive handle for polymerization or for grafting onto surfaces to modify their properties. Future research may explore the incorporation of this molecule into conductive polymers, organic light-emitting diodes (OLEDs), or as a component in the synthesis of functional dyes and pigments. Spiro substructures, which can be derived from related compounds, have shown importance in the preparation of organic LEDs. unigoa.ac.in

In medicinal chemistry , the pyridine scaffold is a well-established pharmacophore found in numerous approved drugs. nih.govdartmouth.edunih.gov The specific substitution pattern of this compound could be exploited to develop new therapeutic agents. The chloro and ethyl glyoxylate groups offer sites for further chemical modification, allowing for the generation of diverse libraries of compounds for biological screening. researchgate.net Pyridinone derivatives, which are structurally related, have demonstrated a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.gov Future work will likely involve the synthesis of derivatives of this compound and the evaluation of their potential as inhibitors of various enzymes or as ligands for specific receptors. The development of new α-glucosidase inhibitors from related heterocyclic compounds highlights a potential therapeutic area. nih.gov

Integration with Flow Chemistry and Automated Synthesis Technologies

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for higher yields and purities. nih.gov The synthesis of this compound and its derivatives is well-suited for this technology.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to more reproducible and scalable processes. nih.gov The use of packed-bed reactors with immobilized catalysts could further enhance the efficiency and sustainability of the synthesis. nih.gov

Automated synthesis platforms , which combine robotics with artificial intelligence, are revolutionizing the way chemical research is conducted. youtube.com These systems can rapidly screen a wide range of reaction conditions to identify the optimal parameters for a given transformation. youtube.com The integration of automated synthesis with flow chemistry could enable the high-throughput synthesis and optimization of derivatives of this compound, accelerating the discovery of new materials and drug candidates. youtube.com

Advancements in Sustainable Synthesis and Green Chemistry Innovations for its Production and Transformations

The principles of green chemistry are increasingly influencing the design of chemical processes. mdpi.compreprints.orgresearchgate.net For the production and subsequent transformations of this compound, a number of green innovations are on the horizon.

The use of environmentally benign solvents , such as water, ionic liquids, or supercritical fluids, can significantly reduce the environmental impact of a synthesis. researchgate.netresearchgate.net Solvent-free reaction conditions, where the reactants are mixed directly without a solvent, are another attractive option. nih.govresearchgate.net

The development of catalytic methods that utilize earth-abundant and non-toxic metals is a key goal of green chemistry. nih.gov Furthermore, the use of biocatalysts, such as enzymes, can offer high selectivity and operate under mild, aqueous conditions. The application of reusable catalysts, including magnetic nanoparticles, simplifies product purification and reduces waste. rsc.orgresearchgate.netbhu.ac.in

Energy efficiency is another important consideration. The use of alternative energy sources such as microwave irradiation or ultrasound can often lead to shorter reaction times and increased yields. nih.govresearchgate.netnih.gov Electrochemical synthesis, which uses electricity to drive chemical reactions, is also emerging as a powerful and sustainable tool in organic synthesis. acs.orgscitechdaily.com

| Research Area | Key Focus | Potential Impact |

| Novel Synthesis | New catalysts, multicomponent reactions, C-H activation | Higher efficiency, lower cost, reduced waste |

| New Applications | Advanced materials (polymers, MOFs), medicinal chemistry | Novel materials with unique properties, new drug candidates |

| Flow Chemistry | Continuous processing, precise control, scalability | Improved safety, higher yields, easier scale-up |

| Green Chemistry | Benign solvents, reusable catalysts, energy efficiency | Reduced environmental impact, more sustainable processes |

Q & A

Q. How can researchers optimize the synthesis of Ethyl 6-chloro-3-pyridylglyoxylate to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, highlights the use of N,N-dimethylacetamide as a solvent with potassium carbonate and 1-chloro-2-methylpropan-2-ol at 80°C for 10 hours. Researchers should explore alternative catalysts (e.g., phase-transfer catalysts) and solvents (e.g., DMF or THF) to enhance reaction efficiency. Purification via silica gel chromatography (as described in ) or recrystallization can improve purity. Comparative analysis of yields under varying conditions (e.g., temperature, reaction time) is critical .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Key techniques include 1H-NMR for confirming the pyridyl and ester functional groups (as in ), LC-MS for molecular weight verification, and FT-IR for identifying carbonyl (C=O) and chloro (C-Cl) stretches. X-ray crystallography (e.g., ) can resolve structural ambiguities, particularly for stereochemical or crystallographic data. High-performance liquid chromatography (HPLC) with UV detection (≥95% purity, per ) ensures compound homogeneity .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors like heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via periodic HPLC analysis ( ) and track changes in spectroscopic profiles. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Control experiments with inert atmospheres (e.g., nitrogen) can isolate oxidative degradation pathways .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density maps and frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites. For instance, the chloro-pyridyl moiety’s electrophilicity can be quantified to predict susceptibility to nucleophilic attack. Compare computational results with experimental kinetic data (e.g., reaction rates under varying pH or solvents) to validate models. Software like Gaussian or ORCA is recommended for such analyses .

Q. What strategies resolve contradictions in reported reaction outcomes for this compound across studies?

- Methodological Answer : Discrepancies may arise from impurities, solvent effects, or unaccounted side reactions. Researchers should:

- Replicate experiments using standardized protocols (e.g., ’s reaction conditions).

- Perform in situ monitoring (e.g., Raman spectroscopy) to detect intermediates.

- Use statistical tools (e.g., ANOVA) to assess variability in yields or byproduct formation ().

Cross-reference crystallographic data () to confirm structural consistency .

Q. How can this compound be functionalized to develop novel bioactive analogs?

- Methodological Answer : Target functionalization at the glyoxylate ester or pyridyl chlorine. For example:

- Ester hydrolysis : Convert to carboxylic acid for salt formation (using NaOH/H2O).

- Cross-coupling : Suzuki-Miyaura reactions to replace chlorine with aryl/heteroaryl groups.

- Derivatization : Introduce fluorinated groups (see ) to enhance lipophilicity. Validate modifications via LC-MS and bioactivity assays (e.g., enzyme inhibition studies). Reaction optimization should prioritize green chemistry principles (e.g., solvent-free conditions) .

Methodological Framework

- Primary vs. Secondary Data : Use primary data (e.g., synthesized compound characterization) for hypothesis testing and secondary data (e.g., literature crystallographic reports) for benchmarking ().

- Research Design : Align questions with Bloom’s Taxonomy levels (), ensuring advanced inquiries involve analysis, evaluation, and creation (e.g., novel synthetic routes).

- Ethical Rigor : Adhere to principles in (e.g., unbiased sampling, statistical significance) when designing surveys or experiments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.